molecular formula C18H17FN2O2 B214995 3-[(2-Fluorobenzyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

3-[(2-Fluorobenzyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No. B214995
M. Wt: 312.3 g/mol
InChI Key: CNEHDRGYFFVDSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Fluorobenzyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione, also known as FBP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. FBP is a pyrrolidine derivative that has been found to possess a variety of biological activities, including anticonvulsant, analgesic, and anti-inflammatory properties. In

Scientific Research Applications

3-[(2-Fluorobenzyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess anticonvulsant activity, making it a promising candidate for the treatment of epilepsy. This compound has also been shown to have analgesic and anti-inflammatory properties, suggesting that it may be effective in the treatment of pain and inflammation. In addition, this compound has been investigated for its potential use as a drug delivery system, due to its ability to form stable complexes with various drugs.

Mechanism of Action

The exact mechanism of action of 3-[(2-Fluorobenzyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione is not fully understood, but it is believed to act as a modulator of voltage-gated ion channels, particularly those involved in the regulation of neuronal excitability. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the frequency and duration of seizures in animal models of epilepsy. This compound has also been found to reduce pain and inflammation in animal models of arthritis and other inflammatory conditions. In addition, this compound has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(2-Fluorobenzyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione is its ease of synthesis, which makes it readily available for use in laboratory experiments. This compound has also been found to be stable under a variety of conditions, making it a reliable compound for use in research. However, one limitation of this compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 3-[(2-Fluorobenzyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione. One area of interest is the development of this compound as a therapeutic agent for epilepsy and other neurological disorders. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its efficacy and safety profile. In addition, this compound may have potential applications in drug delivery systems, and further research in this area may lead to the development of new and improved drug delivery technologies.

Synthesis Methods

3-[(2-Fluorobenzyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione can be synthesized using a simple and efficient method that involves the reaction between 2-fluorobenzylamine and 4-methylphenylmalonate. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is then purified using standard techniques, such as recrystallization or column chromatography.

properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

3-[(2-fluorophenyl)methylamino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H17FN2O2/c1-12-6-8-14(9-7-12)21-17(22)10-16(18(21)23)20-11-13-4-2-3-5-15(13)19/h2-9,16,20H,10-11H2,1H3

InChI Key

CNEHDRGYFFVDSZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3F

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.